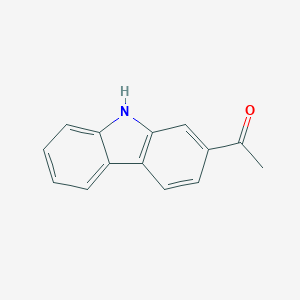

1-(9H-carbazol-2-yl)ethanone

Cat. No. B142957

M. Wt: 209.24 g/mol

InChI Key: UTQDTPYWVOXWMK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04076527

Procedure details

The monomer of this polymer is synthesized in accord with the procedures described by Hyde, Kricke and Ledwith in Polymers 14, 124 (1973). According to their method, a mixture of 24 grams 2-acetyl carbazole and 40 gram aluminum isopropoxide in 75 milliliters of xylene is heated to boiling under reflux conditions. Such heating is continued for three hours, during which time acetone forms within the mixture and is removed therefrom by distillation. Upon cooling, particulates (principally aluminum isopropoxide) are removed from the mixture by filtration and the filtrate collected in water. Upon standing, the xylene and aqueous layers separate, whereupon the xylene is drawn off and the aqueous layer subsequently extracted with three 60 milliliter portions of ether. The combined extracts are washed with water and dried over anhydrous magnesium sulfate (MgSO4 /NaOH). Evaporation of the ether yields 2-vinylcarbazole monomer.

[Compound]

Name

Polymers 14

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

aluminum isopropoxide

Quantity

40 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=1)(=O)[CH3:2].CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].CC(C)=O>C1(C)C(C)=CC=CC=1>[CH:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=1)=[CH2:2] |f:1.2.3.4|

|

Inputs

Step One

[Compound]

|

Name

|

Polymers 14

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

24 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=CC=2NC3=CC=CC=C3C2C=C1

|

|

Name

|

aluminum isopropoxide

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

CC([O-])C.[Al+3].CC([O-])C.CC([O-])C

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The monomer of this polymer is synthesized in accord with the procedures

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Such heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

particulates (principally aluminum isopropoxide) are removed from the mixture by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate collected in water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the xylene and aqueous layers separate, whereupon the xylene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer subsequently extracted with three 60 milliliter portions of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined extracts are washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate (MgSO4 /NaOH)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=CC=2NC3=CC=CC=C3C2C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |